molecular formula C8H20Cl2N2 B2936658 N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine;dihydrochloride CAS No. 2377035-20-4

N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine;dihydrochloride

Cat. No.: B2936658
CAS No.: 2377035-20-4
M. Wt: 215.16
InChI Key: LZRUIEASLXQHHM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine; dihydrochloride is a chemical compound with the molecular formula C8H18N2·2HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is used in various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-methylazetidine-3-carboxylic acid as the starting material.

  • Reaction Steps: The carboxylic acid group is first converted to an amine group through a reduction reaction. Subsequently, the amine group is alkylated with ethyl bromide to introduce the ethyl chain.

  • Final Steps: The resulting compound is then dimethylated using methyl iodide and a base such as triethylamine.

Industrial Production Methods:

  • Batch Production: The compound is produced in batches using reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH.

  • Purification: The crude product is purified through recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as alkyl halides and bases like triethylamine are employed.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.

  • Reduction Products: The corresponding amine derivative.

  • Substitution Products: Alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex nitrogen-containing heterocycles. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials, including polymers and electronic devices.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific application but generally involves binding to the active site of the target molecule, leading to modulation of its activity.

Comparison with Similar Compounds

  • N-Methylazetidine: A simpler azetidine derivative without the ethyl chain.

  • N,N-Dimethylazetidine: Similar structure but without the methyl group on the azetidine ring.

  • N-Ethyl-3-methylazetidine: A compound with an ethyl group instead of the dimethyl group.

Uniqueness: N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine; dihydrochloride is unique due to its specific combination of structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N,N-dimethyl-2-(3-methylazetidin-3-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-8(6-9-7-8)4-5-10(2)3;;/h9H,4-7H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRUIEASLXQHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)CCN(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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